

Preclinical Application Notes and Protocols for ODM-208 (CYP11A1 Inhibitor)

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Note: The initial request specified **ODM-203**. However, based on the provided core requirements focusing on steroid hormone biosynthesis, this document details the preclinical data for ODM-208, a first-in-class, selective, nonsteroidal oral inhibitor of CYP11A1. **ODM-203** is a distinct compound that selectively inhibits FGFR and VEGFR.[1][2] It is presumed the user's interest lies in the inhibition of steroidogenesis.

Introduction

ODM-208 is a potent and selective inhibitor of the enzyme CYP11A1, which catalyzes the initial and rate-limiting step in steroid hormone biosynthesis.[3][4] By targeting CYP11A1, ODM-208 effectively halts the production of all steroid hormones.[3] This mechanism of action makes it a promising therapeutic agent for hormone-dependent cancers, such as castration-resistant prostate cancer (CRPC). Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in relevant animal models.[3][4] These application notes provide a summary of the key preclinical findings and detailed protocols for the administration and evaluation of ODM-208.

Data Presentation

Table 1: In Vivo Efficacy of ODM-208 in a VCaP CRPC Xenograft Model



Animal Model	Treatmen t Group	Dosage	Administr ation Route	Treatmen t Duration	Outcome	Referenc e
Male SCID mice with VCaP xenografts	Control	Vehicle	Oral	Not Specified	Tumor Growth	[3][4]
Male SCID mice with VCaP xenografts	ODM-208	Not Specified	Oral	Not Specified	Tumor Repression	[3][4]

Further specific quantitative data on tumor volume, treatment duration, and dosage from the preclinical studies were not available in the public search results.

Table 2: Preclinical Safety Assessment of ODM-208

Animal Model	Dosage Range	Administration Route	Key Findings	Reference
Rats	Not Specified	Not Specified	Toxicity findings were related to CYP11A1 inhibition and were reversible.	[3][4]
Beagle Dogs	Not Specified	Not Specified	Toxicity findings were related to CYP11A1 inhibition and were reversible.	[3][4]

Specific dosage levels and detailed toxicity profiles were not available in the public search results.

Experimental Protocols



VCaP Xenograft Model for Efficacy Studies

This protocol outlines the establishment and use of the VCaP human prostate cancer cell line in a subcutaneous xenograft model in immunodeficient mice to assess the in vivo anti-tumor activity of ODM-208.

Materials:

- VCaP human prostate cancer cells
- Matrigel (BD Biosciences)
- Male NOD/SCID or SCID mice (5-6 weeks old)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- ODM-208 formulated for oral administration
- · Vehicle control
- · Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)

Procedure:

- Cell Culture: Culture VCaP cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
- Cell Preparation for Implantation: Harvest logarithmically growing VCaP cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁶ cells per 100 μL.[5]
- Tumor Implantation:
 - Anesthetize the mice using isoflurane.
 - Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.[5]



- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable, measure the tumor dimensions (length and width) with calipers two to three times per week.
 - Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- Treatment Initiation:
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
 - Administer ODM-208 orally at the desired dosage and schedule.
 - Administer the vehicle control to the control group following the same schedule.
- Efficacy Evaluation:
 - Continue to monitor tumor growth and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

In Vitro CYP11A1 Inhibition Assay

This protocol describes an assay to evaluate the inhibitory activity of ODM-208 on the CYP11A1 enzyme in a cellular context using the NCI-H295R adrenocortical carcinoma cell line.

Materials:

- NCI-H295R cells
- Cell culture medium (e.g., DMEM/F12) supplemented with appropriate serum and growth factors



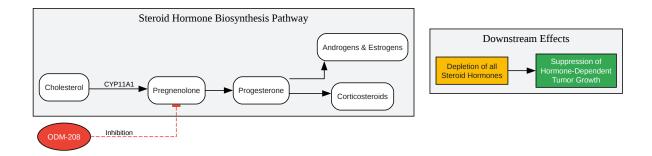
- ODM-208
- Control inhibitor (e.g., abiraterone)
- DMSO (vehicle)
- LC-MS/MS system for steroid hormone analysis

Procedure:

- Cell Culture: Culture NCI-H295R cells in a suitable medium until they reach the desired confluency.
- · Compound Treatment:
 - Prepare serial dilutions of ODM-208 and control compounds in the cell culture medium.
 - Replace the medium in the cell culture plates with the medium containing the test compounds or vehicle control (DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the inhibition of steroidogenesis.
- Sample Collection: Collect the cell culture supernatant for the analysis of steroid hormone levels.
- Steroid Hormone Analysis:
 - Quantify the concentrations of various steroid hormones (e.g., pregnenolone, progesterone, testosterone) in the collected supernatant using a validated LC-MS/MS method.[3][4]
- Data Analysis:
 - Determine the IC50 value for ODM-208 by plotting the percentage of inhibition of steroid hormone production against the compound concentration.

Visualizations

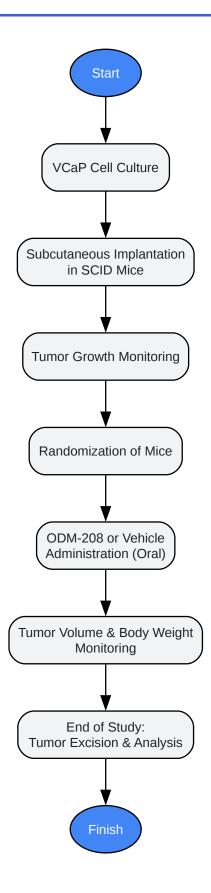




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Caption: Mechanism of action of ODM-208 in inhibiting steroidogenesis.





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Caption: Experimental workflow for VCaP xenograft efficacy studies.



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